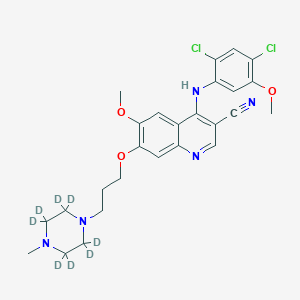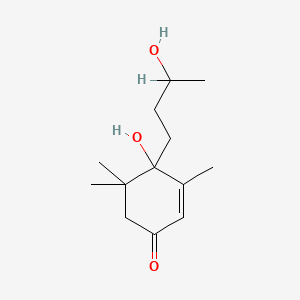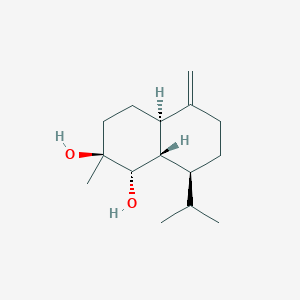
Bosutinib D8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bosutinib-d8 is a deuterated form of Bosutinib, a potent tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia (CML). The deuterated version, Bosutinib-d8, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Bosutinib due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bosutinib-d8 involves the incorporation of deuterium atoms into the Bosutinib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of Bosutinib-d8 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring the reaction conditions are optimized for maximum yield and purity.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and stability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Bosutinib-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols.
Wissenschaftliche Forschungsanwendungen
Bosutinib-d8 has a wide range of scientific research applications, including:
Pharmacokinetics Studies: Used to study the absorption, distribution, metabolism, and excretion of Bosutinib in the body.
Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways of Bosutinib.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Bosutinib.
Biological Research: Employed in studies related to the biological effects and mechanisms of action of Bosutinib.
Industrial Applications: Utilized in the development and optimization of Bosutinib formulations and production processes.
Wirkmechanismus
Bosutinib-d8, like Bosutinib, exerts its effects by inhibiting the activity of tyrosine kinases, specifically the BCR-ABL kinase that promotes chronic myelogenous leukemia. It also inhibits Src-family kinases, including Src, Lyn, and Hck. The inhibition of these kinases disrupts the signaling pathways involved in cell proliferation, survival, and migration, leading to the suppression of cancer cell growth .
Similar Compounds:
Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Nilotinib: A second-generation tyrosine kinase inhibitor with a similar mechanism of action.
Dasatinib: Another second-generation tyrosine kinase inhibitor with broader kinase inhibition.
Comparison:
Bosutinib vs. Imatinib: Bosutinib is effective against several imatinib-resistant mutations, making it a valuable option for patients who do not respond to imatinib.
Bosutinib vs. Nilotinib and Dasatinib: Bosutinib has a distinct side effect profile with fewer cardiovascular and thromboembolic events compared to nilotinib and dasatinib.
Bosutinib-d8’s uniqueness lies in its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic and metabolic studies.
Eigenschaften
Molekularformel |
C₂₆H₂₁D₈Cl₂N₅O₃ |
|---|---|
Molekulargewicht |
538.5 |
Synonyme |
4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile-d8; SKI 606-d8; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





